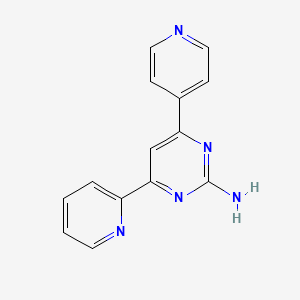

4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine

Description

Properties

CAS No. |

919480-78-7 |

|---|---|

Molecular Formula |

C14H11N5 |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

4-pyridin-2-yl-6-pyridin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C14H11N5/c15-14-18-12(10-4-7-16-8-5-10)9-13(19-14)11-3-1-2-6-17-11/h1-9H,(H2,15,18,19) |

InChI Key |

JJXKNIVLXLUBQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Pyrimidine Cyclization

This method involves the direct cyclization of enaminones with guanidines:

- Reaction Conditions :

- Solvent: DMF

- Temperature: Reflux (~130°C)

- Catalyst: None required

- Yield : Typically high (>80%).

Method 2: Suzuki Coupling

The pyridine substituents are introduced via palladium-catalyzed cross-coupling:

- Reaction Conditions :

- Solvent: Acetonitrile-water mixture (1:1)

- Catalyst: Dichlorobis(triphenylphosphine)Pd(II)

- Base: Sodium carbonate

- Temperature: ~78°C under nitrogen atmosphere

- Yield : Up to 74% for similar derivatives.

Method 3: Buchwald-Hartwig Amination

This method uses palladium catalysis for coupling aryl bromides with amino-pyrimidines:

- Reaction Conditions :

- Solvent: Toluene

- Catalyst: Dichlorobis(triphenylphosphine)Pd(II)

- Ligand: Xantphos

- Base: Sodium tert-butoxide

- Temperature: Reflux (~110°C)

- Yield : Between 31%–56%, depending on substituents.

Data Table Summary of Reaction Conditions

| Method | Key Reactants | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Pyrimidine Cyclization | Enaminone + Guanidine | Reflux in DMF | >80 |

| Suzuki Coupling | Pyridine boronic acid + Halopyrimidine | Pd(II), Na₂CO₃, Acetonitrile-water (1:1), N₂ | ~74 |

| Buchwald-Hartwig Amination | Arylbromide + Aminopyrimidine | Pd(II), Xantphos, Na tert-butoxide, Toluene | 31–56 |

Notes on Optimization

-

- Mixed solvents (e.g., acetonitrile-water) enhance solubility and reaction rates for Suzuki coupling.

-

- Precise temperature control during reflux prevents decomposition and improves product purity.

-

- Flash chromatography using silica gel is critical for isolating high-purity products from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Antibacterial Activity

- 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine (Compound 26): Exhibited potent activity against S. aureus (MIC: 2 µg/mL) due to the nitro group’s electron-withdrawing effect .

- 4-(4-Bromophenyl)-6-(pyridin-2-yl)pyrimidin-2-amine (PM1) : Demonstrated anti-tubercular activity (IC₅₀: 1.5 µM) attributed to bromine’s hydrophobic interactions .

Anticancer Activity

- N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine : Inhibited CDK4/6 (IC₅₀: 0.8 nM) via thiazole-mediated kinase binding .

- 4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine : Showed oral bioavailability in breast cancer models .

- Target Compound : The absence of thiazole may reduce kinase affinity, but pyridine’s hydrogen-bonding capacity could enable alternative targets.

Analgesic and Reactivity

- DMPN: Displayed analgesic activity (ED₅₀: 15 mg/kg) linked to dimethylamino-phenyl’s electron-donating effects, as confirmed by DFT studies .

Physicochemical and Quantum Chemical Properties

- Hydrogen Bonding : In analogs like 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1), fluorine enhances hydrogen-bond acceptor capacity at the pyrimidine N1 position .

- Reactivity : DFT studies on DMPN revealed nucleophilic sites at pyrimidine N1 and pyridine N atoms, critical for drug-receptor interactions .

Biological Activity

4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other fields. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cell cycle regulation and signal transduction pathways. For instance, derivatives of pyrimidine have been shown to inhibit cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which play crucial roles in cancer cell proliferation .

Anticancer Activity

Several studies have reported the anticancer properties of pyrimidine derivatives, including 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine. Notably:

- Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in mouse xenograft models of acute myeloid leukemia (AML). For example, a structurally similar compound showed marked inhibition of tumor growth without adverse effects on body weight or signs of toxicity .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and other tyrosine kinases .

- Case Studies : A recent study highlighted the synthesis and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives, which demonstrated vacuole-inducing activity indicative of potential anticancer mechanisms . Such findings suggest that modifications to the pyrimidine structure can enhance biological activity.

Other Biological Activities

Beyond anticancer properties, pyrimidine derivatives have been explored for their effects on other biological targets:

- Dihydrofolate Reductase (DHFR) : Some related compounds have shown inhibitory activity against DHFR, which is vital for DNA synthesis and repair, thus presenting another avenue for therapeutic application .

- Kinase Inhibition : Compounds similar to 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine have been identified as selective inhibitors of various kinases, suggesting their potential role in treating diseases associated with dysregulated kinase activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of pyrimidine derivatives indicates favorable oral bioavailability and metabolic stability. For instance, one study reported an oral bioavailability of approximately 31.8% following administration in animal models, with no observed acute toxicity at high doses (up to 2000 mg/kg) .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.28 g/mol |

| Anticancer Efficacy | Inhibits tumor growth |

| Oral Bioavailability | 31.8% |

| Acute Toxicity | No observed toxicity up to 2000 mg/kg |

Q & A

How can researchers optimize the synthesis of 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine to improve yield and purity?

Level: Intermediate

Methodological Answer:

Synthesis optimization involves:

- Reagent Ratios : Adjust molar ratios of precursors (e.g., pyridine derivatives and aminopyrimidine intermediates) based on analogous protocols for pyrimidin-2-amines .

- Catalyst Screening : Test bases like lithium hydroxide (used in guanidine-mediated cyclization ) or morpholine-formaldehyde systems for Mannich-type reactions .

- Solvent Selection : Ethanol or DMF are common for refluxing; polar aprotic solvents may enhance cyclization efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/ice-water) to isolate high-purity products .

Challenge: Minimize byproducts from competing reactions (e.g., over-alkylation).

What advanced crystallographic techniques are used to resolve the molecular conformation of this compound?

Level: Advanced

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve dihedral angles between pyridine and pyrimidine rings, as seen in structurally similar 4-methyl-6-phenylpyrimidin-2-amine (dihedral angles: 29.41°–46.32°) .

- Hydrogen Bond Analysis : Identify intramolecular N–H⋯N bonds (e.g., six-membered ring closure in pyrimidine derivatives) and intermolecular C–H⋯π interactions to explain packing motifs .

- Thermal Ellipsoid Modeling : Assess positional disorder in aromatic substituents using software like SHELX .

Data Interpretation Tip: Compare torsion angles with related compounds to infer steric or electronic effects .

How should researchers design biological assays to evaluate the antimicrobial potential of this compound?

Level: Intermediate

Methodological Answer:

- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans), following protocols for pyrimidine derivatives .

- Dose-Response Analysis : Use microdilution assays (MIC values) with concentrations ranging from 1–100 µg/mL.

- Control Compounds : Include known antibiotics (e.g., ampicillin) and structurally similar pyrimidines (e.g., 6-methyl-2-phenyl derivatives ).

- Mechanistic Studies : Perform time-kill assays or combine with β-lactamase inhibitors if resistance is observed.

Pitfall: Ensure solubility in assay media (e.g., DMSO ≤1% v/v).

How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

Level: Advanced

Methodological Answer:

- Multi-Technique Validation : Cross-validate using H/C NMR, HRMS, and IR. For example, distinguish regioisomers by comparing aromatic proton splitting patterns with published data .

- Isotopic Purity Checks : Confirm absence of chloride adducts in ESI-MS (common in aminopyrimidines).

- Dynamic NMR : Detect rotational barriers in substituents (e.g., pyridyl groups) causing signal broadening .

- X-ray Crystallography : Resolve structural ambiguities definitively, as done for N-(4-chlorophenyl)pyrimidine derivatives .

Case Study: Polymorphic forms of similar compounds showed distinct hydrogen-bonding networks, affecting spectral profiles .

What strategies enhance the pharmacokinetic properties of this compound through structural modification?

Level: Advanced

Methodological Answer:

- Lipophilicity Adjustment : Introduce trifluoromethyl groups (improves metabolic stability and membrane permeability ) or morpholine rings (enhances solubility ).

- Bioisosteric Replacement : Replace pyridyl groups with thiazole or piperazine moieties (retain activity while improving bioavailability).

- Prodrug Design : Esterify amine groups (e.g., acetylated precursors) for controlled release .

- Computational Modeling : Use QSAR to predict ADME properties based on logP, polar surface area, and H-bond donors .

Validation: Compare in vitro metabolic stability using liver microsomes and in vivo PK studies in rodent models.

How do researchers analyze substituent effects on the compound’s hydrogen-bonding network and supramolecular assembly?

Level: Advanced

Methodological Answer:

- Crystallographic Data Mining : Extract hydrogen-bond metrics (distances, angles) from CSD entries for pyrimidin-2-amines .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. C–H⋯N contacts) using CrystalExplorer .

- Thermodynamic Studies : Measure solubility vs. temperature to correlate crystal packing with lattice energy.

- Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and compare packing motifs .

Key Finding: Bulky substituents (e.g., 4-methoxyphenyl) disrupt coplanarity, reducing π-π stacking .

What are the best practices for validating the purity of this compound in interdisciplinary studies?

Level: Basic

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values.

- Spectroscopic Consistency : Match H NMR integrals (e.g., pyridyl protons at δ 7.5–8.5 ppm) and HRMS isotopic patterns .

- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition below 250°C .

Red Flag: Broad melting points (>5°C range) suggest impurities or polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.